4-(4-Chlorophenyl)-5-methyl-1-piperidin-1-ylhexan-3-one;hydrochloride
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Overview
Description
4-(4-Chlorophenyl)-5-methyl-1-piperidin-1-ylhexan-3-one;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a chlorophenyl group, a piperidine ring, and a hexanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-5-methyl-1-piperidin-1-ylhexan-3-one;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a suitable catalyst.
Formation of the Hexanone Moiety: The hexanone moiety can be formed through a series of reactions involving the appropriate starting materials and reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-5-methyl-1-piperidin-1-ylhexan-3-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-(4-Chlorophenyl)-5-methyl-1-piperidin-1-ylhexan-3-one;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used to study the interactions of piperidine derivatives with biological targets.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-5-methyl-1-piperidin-1-ylhexan-3-one;hydrochloride involves its interaction with specific molecular targets. The piperidine ring and chlorophenyl group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole Sulfonamides: These compounds also contain a chlorophenyl group and have shown antiviral activity.
Bis(4-chlorophenyl) sulfone: This compound is used as a precursor for the synthesis of other chemicals and has applications in polymer production.
Uniqueness
4-(4-Chlorophenyl)-5-methyl-1-piperidin-1-ylhexan-3-one;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
6314-80-3 |
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Molecular Formula |
C18H27Cl2NO |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-5-methyl-1-piperidin-1-ylhexan-3-one;hydrochloride |
InChI |
InChI=1S/C18H26ClNO.ClH/c1-14(2)18(15-6-8-16(19)9-7-15)17(21)10-13-20-11-4-3-5-12-20;/h6-9,14,18H,3-5,10-13H2,1-2H3;1H |
InChI Key |
GVZGSMZLKHEHTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)CCN2CCCCC2.Cl |
Origin of Product |
United States |
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